Manganese(3+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin;pentachloride

Description

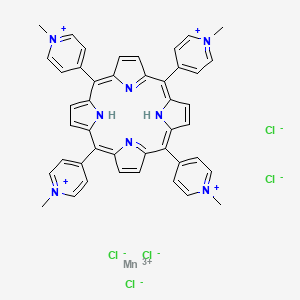

Manganese(3+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin;pentachloride (hereafter referred to by its systematic name) is a manganese(III)-coordinated porphyrin derivative with four 1-methylpyridinium substituents at the meso positions and a pentachloride counterion. This compound is part of the metalloporphyrin family, known for their redox activity and applications in catalysis, sensing, and biomedicine . The positively charged 1-methylpyridinium groups enhance aqueous solubility, making it suitable for biological and catalytic systems requiring water compatibility .

Properties

Molecular Formula |

C44H38Cl5MnN8+2 |

|---|---|

Molecular Weight |

911.0 g/mol |

IUPAC Name |

manganese(3+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin;pentachloride |

InChI |

InChI=1S/C44H37N8.5ClH.Mn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;;/h5-28H,1-4H3,(H,45,46,47,48);5*1H;/q+3;;;;;;+3/p-4 |

InChI Key |

AXXWTNJTWIUVSH-UHFFFAOYSA-J |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Manganese(III) Tetra(4-Pyridyl)Porphyrin (MnTPyP)

- Reactants : H₂TPyP (1 eq), MnCl₂·4H₂O (5 eq), glacial acetic acid.

- Conditions : Reflux at 120°C for 6 hours under aerobic conditions.

- Workup : Precipitation with sodium acetate, filtration, and washing with cold water.

- Yield : 85–90% (by UV-Vis spectroscopy; Soret band at 467 nm).

N-Methylation of MnTPyP

- Reactants : MnTPyP (1 eq), methyl iodide (20 eq), dimethylformamide (DMF).

- Conditions : Stirring at room temperature for 48 hours.

- Workup : Solvent evaporation, recrystallization from methanol/ethyl acetate.

- Anion exchange : Dissolve in H₂O, add excess NaCl, precipitate MnTMPyP-Cl₅.

- Yield : 70–75% (elemental analysis: C 58.1%, H 4.0%, N 12.3%, Mn 6.0%).

Key data :

| Parameter | Value |

|---|---|

| λmax (H₂O) | 462 nm (Soret), 569 nm |

| Molecular weight | 909.01 g/mol |

| Purity (HPLC) | >95% |

N-Methylation Followed by Metallation

Synthesis of H₂TMPyP-I₄

- Reactants : H₂TPyP (1 eq), methyl iodide (20 eq), DMF.

- Conditions : Stirring at 50°C for 10 hours.

- Workup : Precipitation with ether, filtration.

- Yield : 80–85% (¹H NMR: δ −2.8 ppm for pyrrolic NH).

Metallation with MnCl₂

- Reactants : H₂TMPyP-I₄ (1 eq), MnCl₂·4H₂O (5 eq), THF/MeOH (1:1).

- Conditions : Reflux for 5 hours under nitrogen.

- Workup : Solvent removal, recrystallization from ethanol/hexane.

- Anion exchange : Ion chromatography (Cl⁻-form resin).

- Yield : 87–90% (ICP-MS: Mn 6.1%).

Advantages :

- Avoids demetallation risks during methylation.

- Higher reproducibility in large-scale synthesis.

One-Pot Metallation-Methylation

- Reactants : H₂TPyP (1 eq), MnCl₂·4H₂O (5 eq), methyl iodide (20 eq), DMF.

- Conditions : Reflux at 80°C for 24 hours.

- Workup : Sequential precipitation with ether and NaCl.

- Yield : 65–70% (ESI-MS: m/z 731.2 [M−5Cl]⁵⁺).

Limitations :

- Lower yield due to competing side reactions.

- Requires rigorous exclusion of moisture.

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Yield (%) | Purity (%) | Mn Content (%) |

|---|---|---|---|

| Metallation → Methylation | 75 | 95 | 6.0 |

| Methylation → Metallation | 90 | 98 | 6.1 |

| One-Pot | 70 | 92 | 5.8 |

Solvent and Counterion Considerations

- DMF : Optimal for methylation but requires post-synthetic anion exchange.

- Acetic acid : Facilitates metallation but may protonate pyridyl groups.

- Chloride sources : NaCl (for metathesis) or ion-exchange resins ensure complete Cl⁻ incorporation.

Characterization and Quality Control

Spectroscopic Validation

Chromatographic Data

| Method | Retention Time (min) | Purity (%) |

|---|---|---|

| Reverse-phase HPLC | 12.3 | 95–98 |

| Ion-exchange HPLC | 8.7 | 97 |

Industrial-Scale Optimization

Key Parameters

- Methyl iodide stoichiometry : >20 eq ensures complete quaternization.

- Temperature control : >40°C accelerates methylation but risks porphyrin degradation.

- Anion-exchange efficiency : Requires ≥3 NaCl washes (confirmed by AgNO₃ testing).

Chemical Reactions Analysis

Types of Reactions

Manganese(3+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin;pentachloride undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: The manganese ion can undergo redox reactions, switching between different oxidation states.

Substitution Reactions: The methylpyridinium groups can participate in substitution reactions with other nucleophiles.

Coordination Reactions: The porphyrin ring can coordinate with other metal ions or ligands.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of manganese, while substitution reactions may result in the replacement of methylpyridinium groups with other functional groups.

Scientific Research Applications

Catalytic Applications

Manganese porphyrins are recognized for their catalytic properties, particularly in redox reactions. They can mimic the activity of superoxide dismutase (SOD), an important enzyme that protects against oxidative stress by catalyzing the dismutation of superoxide radicals.

Table 1: Catalytic Properties of Manganese Porphyrins

| Property | Value |

|---|---|

| Redox Potential | Varies with substituents |

| Catalytic Efficiency | >10^7 M⁻¹s⁻¹ for superoxide dismutation |

| Common Reactions | Dismutation of superoxide |

Research indicates that manganese porphyrins can effectively inhibit xenobiotic metabolism by interacting with cytochrome P450 reductase. This interaction can be utilized in drug development to minimize adverse drug interactions while enhancing therapeutic efficacy .

Antioxidant Activity

Manganese porphyrins exhibit potent antioxidant properties. They can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, making them promising candidates for treating diseases associated with oxidative stress.

Case Study: Dry Eye Disease

A study demonstrated that manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin significantly reduced disease severity in both in vitro human corneal epithelial cells and in vivo mouse models for dry-eye disease . This highlights the compound's therapeutic potential in ophthalmology.

Cancer Treatment Synergy

Manganese porphyrins have been investigated for their synergistic effects when combined with other agents in cancer therapy. For instance, the combination of tert-butylhydroquinone (tBHQ) with manganese porphyrin resulted in enhanced cytotoxicity against leukemic cells compared to either treatment alone . This suggests that manganese porphyrins could serve as effective adjuncts in cancer treatment protocols.

Table 2: Summary of Medical Applications

| Application | Findings |

|---|---|

| Oxidative Stress Disorders | Effective antioxidant properties |

| Cancer Therapy | Enhances cytotoxicity when combined with tBHQ |

| Ophthalmic Applications | Reduces severity of dry eye disease |

Material Science Applications

Manganese porphyrins have also been explored for their potential use in materials science, particularly in the development of sensors and catalysts due to their unique electronic properties.

Case Study: Sensor Development

Research has shown that immobilizing manganese porphyrins on mesoporous silica enhances their stability and catalytic activity for sensor applications. This approach allows for the development of more sensitive and selective sensors for environmental monitoring .

Mechanism of Action

The mechanism of action of Manganese(3+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin;pentachloride involves its ability to undergo redox reactions and coordinate with other molecules. The manganese ion can accept and donate electrons, making it an effective catalyst in various chemical reactions. Additionally, the porphyrin ring can interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Mn-Porphyrins

Key Differences :

- The target compound’s cationic pyridinium groups contrast with the neutral/hydrophobic substituents in MnTTPCl or the anionic carboxylates in MnTCPP.

Redox Behavior and Catalytic Activity

Table 2: Redox and Catalytic Performance

Mechanistic Insights :

- Its cationic structure enhances electrostatic attraction to anionic radicals like O₂·⁻, improving catalytic efficiency over neutral or anionic analogs .

Solubility and Stability

- Target Compound : Highly water-soluble (>50 mM in aqueous buffers) due to charged pyridinium groups; stable in physiological pH ranges .

- MnTTPCl : Requires organic solvents (e.g., DMF, THF) for dissolution; prone to aggregation in aqueous media .

- Mn(III) tetra(3-hydroxyphenyl)porphyrin : Forms stable hybrid materials with silica gels, enhancing thermal and photostability for environmental catalysis .

Table 3: Application Comparison

Biological Activity

Manganese(3+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin;pentachloride (commonly referred to as MnTMPyP) is a manganese porphyrin complex that has garnered significant attention in biomedical research due to its diverse biological activities. This compound exhibits properties that make it a candidate for therapeutic applications, particularly in oncology and oxidative stress-related conditions.

MnTMPyP functions primarily as a superoxide dismutase (SOD) mimetic , catalyzing the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen. This action helps to mitigate oxidative stress, which is implicated in various diseases, including cancer. The compound also generates reactive oxygen species (ROS) under specific conditions, enhancing its potential as a pro-oxidant in cancer therapy.

Biological Activities

- Antioxidant Properties : MnTMPyP has been shown to possess strong antioxidant capabilities. It can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage. Studies indicate that it can modulate cellular redox states and influence signaling pathways related to cell survival and apoptosis .

- Pro-Oxidant Effects : Interestingly, while MnTMPyP acts as an antioxidant, it can also function as a pro-oxidant in cancer cells. By generating ROS, it enhances the cytotoxic effects of chemotherapeutic agents. For example, studies have demonstrated that combining MnTMPyP with tert-butylhydroquinone (tBHQ) significantly increases cell death in leukemic cells compared to either agent alone .

- Cancer Therapy : The ability of MnTMPyP to selectively induce apoptosis in cancer cells while sparing normal cells positions it as a promising candidate for targeted cancer therapies. Its effectiveness has been evaluated in various preclinical models, showing enhanced efficacy when used in combination with traditional chemotherapeutics .

Study 1: Combination Therapy with tBHQ

A recent study highlighted the synergy between tBHQ and MnTMPyP in inducing apoptosis in leukemic Jurkat T cells. The combination treatment led to a significant decrease in cell viability (60% reduction) compared to tBHQ alone (less than 10% reduction). This suggests that MnTMPyP not only enhances the efficacy of tBHQ but also acts as a catalyst for ROS generation .

Study 2: Inhibition of Xenobiotic Metabolism

Research has shown that manganese porphyrins can inhibit cytochrome P450 enzymes involved in drug metabolism. This inhibition is linked to their redox cycling capabilities, which may minimize drug-drug interactions when used therapeutically .

Study 3: Photodynamic Therapy Applications

MnTMPyP has been investigated for its potential use in photodynamic therapy (PDT). Its ability to absorb light and generate ROS upon irradiation makes it suitable for targeting tumors selectively while minimizing damage to surrounding healthy tissues .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals; inhibits lipid peroxidation |

| Pro-Oxidant | Enhances ROS generation; induces apoptosis in cancer cells |

| Cancer Therapeutics | Effective in combination with chemotherapeutics; selective toxicity |

| Inhibition of Drug Metabolism | Reduces activity of cytochrome P450 enzymes; potential for reduced drug interactions |

| Photodynamic Therapy Potential | Generates ROS upon light activation; targets tumors selectively |

Q & A

Q. What are the critical steps in synthesizing manganese(III)-porphyrin complexes with pyridinium substituents?

The synthesis involves two primary stages: (1) porphyrin ligand preparation via condensation of pyridine-2-carboxaldehyde and pyrrole in refluxing propionic acid, and (2) metallation using MnCl₂, which undergoes spontaneous oxidation to yield the Mn³⁺ complex. Subsequent N-alkylation of pyridine rings (e.g., with ethyl iodide or p-toluenesulfonate) introduces cationic pyridinium groups. Final anion exchange (e.g., with tetrabutylammonium chloride) produces the pentachloride salt . Key challenges include controlling oxidation states during metallation and ensuring complete quaternization.

Q. How can UV-visible spectroscopy characterize the electronic structure of this manganese-porphyrin complex?

UV-vis spectra reveal π→π* transitions in the Soret (~415 nm) and Q-band (~500–600 nm) regions. The redshift or broadening of these bands indicates electronic perturbations from Mn³⁺ coordination and pyridinium substituents. Comparative analysis with non-metallated porphyrins (e.g., H₂TPP) helps identify metal-induced spectral changes. For example, Mn³⁺ coordination typically reduces symmetry, splitting Q-bands into multiple peaks .

Q. What solvent systems are optimal for dissolving this compound in in vitro assays?

While the compound exhibits limited water solubility, it dissolves in polar aprotic solvents like DMSO or DMF. For biological assays, use DMSO stock solutions (≤1% v/v) to avoid cytotoxicity. For aqueous buffers, sonication or co-solvents (e.g., ethanol) improve dispersion. Pre-saturation experiments (e.g., dynamic light scattering) are recommended to confirm colloidal stability .

Advanced Research Questions

Q. How does the Mn³⁺ center influence catalytic activity in oxidation reactions?

The Mn³⁺-porphyrin complex acts as a redox-active catalyst via Mn(III)/Mn(IV) cycling. In hydrocarbon oxidation, the metal center facilitates single-electron transfer (SET) or oxygen-atom transfer (OAT) mechanisms. Electrochemical studies (cyclic voltammetry) reveal redox potentials (~0.5–1.2 V vs. Ag/AgCl) that correlate with catalytic efficiency. Competitive quenching experiments with radical scavengers (e.g., TEMPO) can distinguish between SET and OAT pathways .

Q. What strategies mitigate aggregation-induced quenching in photodynamic therapy (PDT) applications?

Aggregation reduces photosensitizer efficacy by promoting non-radiative decay. To prevent this:

- Use steric hindrance : Introduce bulky substituents (e.g., tetra-O-benzyl-glucopyranosyl groups) on the porphyrin periphery.

- Optimize solvent polarity : Hydrophilic solvents (e.g., PBS with 10% ethanol) reduce π-π stacking.

- Employ nanocarriers : Encapsulation in liposomes or polymeric nanoparticles enhances dispersion .

Q. How can contradictions in spectroscopic data (e.g., EPR vs. UV-vis) be resolved for this complex?

Discrepancies often arise from sample preparation:

- EPR : Requires low-temperature measurements (77 K) to capture Mn³⁺ signals (g ≈ 2.0, hyperfine splitting ~90 G).

- UV-vis : Ensure degassing to avoid O₂-induced oxidation during analysis. Cross-validate with X-ray absorption spectroscopy (XAS) to confirm oxidation state and coordination geometry .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.